molecular formula C12H15F3N2O B1438973 [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1094436-83-5

[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1438973
CAS No.: 1094436-83-5
M. Wt: 260.26 g/mol
InChI Key: COWJRZUKFFPOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol . This benzylamine derivative features two distinct structural motifs of high interest in medicinal and organic chemistry: a morpholine ring and a trifluoromethyl group. The morpholine moiety, a common feature in approved drugs, is often incorporated to influence the solubility, metabolic stability, and overall bioavailability of lead compounds . The trifluoromethyl group is widely used in drug design to enhance membrane permeability and improve metabolic resistance, making it a valuable building block in agrochemical and pharmaceutical research . Compounds with morpholine and trifluoromethyl substituents on an aromatic system are frequently explored as key intermediates in multicomponent reactions and as core structures in the synthesis of potential therapeutics . For instance, structurally complex molecules containing these groups have been investigated as potential antimalarial agents , and related compounds have been studied as substance P (neurokinin 1) receptor antagonists for neuroscience research . Researchers may utilize this amine as a versatile synthon for constructing molecular libraries or as a precursor in the development of biologically active molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWJRZUKFFPOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine generally involves:

  • Introduction of the morpholine group onto a trifluoromethyl-substituted aromatic ring.
  • Subsequent conversion of a suitable precursor group (such as a nitro or nitrile group) to the amine functionality.

Preparation of the Morpholine-Substituted Aromatic Intermediate

A key intermediate in the synthesis is 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, which can be prepared by nucleophilic aromatic substitution of 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine.

Reaction conditions:

  • React 4-fluoro-3-(trifluoromethyl)benzonitrile with morpholine in the presence of potassium carbonate as a base.
  • Use acetonitrile as the solvent.
  • Conduct the reaction under nitrogen atmosphere at 353 K (80 °C) for 12 hours.
  • After reaction completion, work up involves concentration, aqueous dilution, and extraction with ethyl acetate.
  • The product is purified by recrystallization from ethanol.

Yield and properties:

  • Yield: Approximately 94%.
  • Product: Colourless crystalline solid.
  • Melting point: 408–410 K.

This method is well-documented and provides a high-yielding route to the morpholine-substituted trifluoromethylbenzonitrile intermediate.

Conversion of Nitrile to Methanamine Functionality

The nitrile group on the aromatic ring can be converted to the corresponding amine via reduction. Common methods include catalytic hydrogenation or chemical reduction.

A related example from patent literature describes the reduction of a nitro-substituted morpholine derivative to the corresponding amine using catalytic hydrogenation:

  • Substrate: 4-(4-nitrophenyl)morpholin-3-one (structurally related aromatic morpholine derivative).
  • Catalyst: 5% palladium on activated carbon.
  • Solvent: Water or water mixed with a miscible organic solvent (e.g., methanol, ethanol).
  • Reaction conditions: Hydrogen pressure of 1–200 bar (preferably 5–10 bar), temperature 20–200 °C (preferably 50–150 °C).
  • Reaction time: Typically 1.5 to 2 hours.
  • Workup: Filtration to remove catalyst, extraction with ethyl acetate, and concentration to isolate the amine product.

This hydrogenation method is efficient for reducing aromatic nitro groups to amines and can be adapted for related trifluoromethyl-substituted aromatic compounds.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Outcome/Notes
1 4-fluoro-3-(trifluoromethyl)benzonitrile + morpholine K2CO3, acetonitrile, 353 K, 12 h, N2 atmosphere Nucleophilic aromatic substitution to give 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, 94% yield
2 Aromatic nitrile or nitro derivative Pd/C catalyst, H2 (5–10 bar), water or water/organic solvent, 50–150 °C, 1.5–2 h Catalytic hydrogenation to convert nitrile/nitro to amine group

Detailed Research Findings and Notes

  • The morpholine ring adopts a chair conformation in the intermediate, and the trifluoromethyl group may show disorder in crystal structures, indicative of conformational flexibility.
  • The hydrogenation step uses palladium on activated carbon as a catalyst, with water as the preferred solvent, offering environmentally benign conditions and good selectivity for amine formation.
  • Reaction progress in hydrogenation is monitored by conversion controls, typically completing within 2 hours.
  • The crude amine product after hydrogenation contains residual catalyst, which can be removed by filtration or used directly in subsequent synthetic steps.
  • Extraction solvents such as ethyl acetate are preferred for isolating the product from aqueous reaction mixtures.
  • The described methods avoid harsh reagents and provide scalable routes for industrial synthesis.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Outcome Key Features
Nucleophilic substitution of fluoroarene Morpholine, K2CO3, acetonitrile, 353 K, 12 h ~94% yield High selectivity, mild conditions
Catalytic hydrogenation of nitro/nitrile group Pd/C, H2 (5–10 bar), water or water-organic solvent, 50–150 °C, 1.5–2 h Quantitative conversion Environmentally friendly, scalable
Product isolation Filtration, ethyl acetate extraction, recrystallization Pure amine product Simple workup, high purity

Chemical Reactions Analysis

Types of Reactions

[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine or phenylmethanamine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical research due to its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study:
A study investigated the compound's efficacy in inhibiting specific enzymes related to cancer progression. The findings indicated that [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine exhibited significant inhibitory activity against target enzymes, suggesting its potential as an anticancer agent.

Proteomics Research

In proteomics, this compound is employed to study protein interactions and functions. Techniques such as affinity chromatography and mass spectrometry are used to identify proteins that interact with it.

Methods of Application:

  • Affinity chromatography isolates target proteins.
  • Mass spectrometry analyzes protein interactions.

Results:
These studies have revealed new targets for drug development and pathways for disease intervention, highlighting the compound's role in advancing proteomics research.

Synthesis and Optimization

The synthesis of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthetic routes typically include:

  • Formation of the morpholine ring.
  • Introduction of the trifluoromethyl group.
  • Final coupling reaction to produce the desired amine.

Mechanism of Action

The mechanism of action of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Heterocyclic Substituents

a. N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g)

  • Structure : Features two trifluoromethyl groups on a benzylidene scaffold.
  • Synthesis : Prepared via catalytic amine oxidation under aerobic conditions, yielding 37% as an oil .
  • Comparison : The absence of morpholine and presence of a benzylidene group reduce steric hindrance but may decrease solubility compared to the target compound.

b. {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine

  • Structure : Replaces the morpholine ring with a furan group.
  • Availability : Discontinued due to synthesis challenges .

c. [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine

  • Structure : Substitutes morpholine with an isopropyloxy group.
  • Synthesis: Not detailed, but likely involves nucleophilic substitution.
  • Comparison : The isopropyloxy group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to morpholine-containing analogues .

Morpholine-Containing Analogues

a. (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine

  • Structure : Combines a chlorophenyl group with a methyl-substituted morpholine.
  • Physicochemical Properties : Molecular weight 240.73 g/mol; chlorine introduces higher polarity than trifluoromethyl .
  • Comparison : The chloro substituent may increase metabolic stability but reduce electron-withdrawing effects compared to trifluoromethyl groups .

b. [4-(2-Morpholinoethoxy)phenyl]methanamine

  • Structure : Features a morpholine-linked ethoxy spacer.
  • Synthesis : Likely involves coupling of morpholine-ethoxy intermediates.

c. 4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride

  • Structure : Incorporates a tetrahydropyran (oxane) ring instead of a phenyl group.
  • Properties : Hydrochloride salt enhances solubility; oxane ring provides conformational rigidity .
  • Comparison : The saturated oxane ring reduces aromatic interactions but may improve metabolic stability .

a. ((3aR,4R,6R,6aR)-2,2-dimethyl-6-(6-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-9H-purin-9-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanamine (D2)

  • Application : Intermediate in anti-mycobacterial agents targeting Mycobacterium tuberculosis.

b. Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

  • Structure : Benzimidazole core with morpholine and trifluoromethylphenyl groups.
  • Crystallography: Planar benzimidazole ring with dihedral angles of 35.66° (phenyl) and 75.45° (morpholine), suggesting distinct packing behavior compared to non-fused aromatic systems .

Data Table: Key Comparative Features

Compound Name Key Structural Features Synthesis Yield (%) Notable Properties/Applications Reference
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine Morpholine, trifluoromethyl, phenyl Commercially available Pharmaceutical intermediates
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g) Bis-trifluoromethyl, benzylidene 37 Catalytic oxidation studies
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine Furan, trifluoromethyl Discontinued Discontinued due to synthesis challenges
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine Chlorophenyl, methylmorpholine Not reported Higher polarity, metabolic stability
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride Oxane ring, hydrochloride salt Not reported Improved solubility, conformational rigidity

Biological Activity

The compound [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a synthetic organic molecule notable for its unique structural features, including a morpholine ring and a trifluoromethyl group. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry and proteomics research.

Structural Characteristics

  • Chemical Formula : C12H15F3N2O
  • IUPAC Name : [4-(4-morpholinyl)-2-(trifluoromethyl)phenyl]methanamine
  • Molecular Weight : 270.26 g/mol

The trifluoromethyl group enhances lipophilicity and reactivity, while the morpholine moiety contributes to its pharmacological properties. These features make it a candidate for drug development and biological interaction studies.

Biological Activity Overview

The biological activity of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine has been explored through various studies, focusing on its interactions with proteins and potential therapeutic applications.

Key Findings:

  • Proteomics Applications : The compound has been utilized in proteomics to study protein interactions, employing techniques such as affinity chromatography and mass spectrometry to identify binding partners. This can lead to new drug targets or pathways for disease intervention.
  • Pharmacological Effects : Similar compounds have demonstrated diverse pharmacological effects, including anti-cancer activity, neuroprotective properties, and anti-mycobacterial effects. The compound's structure suggests it may exhibit similar activities due to its electron-withdrawing trifluoromethyl group .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been conducted to predict the biological efficacy of compounds with similar structures, revealing insights into their mechanisms of action and potential therapeutic applications.

1. Inhibition of Mycobacterium tuberculosis

A study highlighted the screening of a chemical library, where several compounds were identified with inhibitory effects on Mycobacterium tuberculosis. Although the specific activity of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine was not detailed, the context suggests its structural analogs could be explored for similar anti-tubercular activity .

2. Structure-Activity Relationship (SAR) Studies

In-depth SAR studies on related compounds have shown that modifications in the molecular structure can significantly affect biological activity. For instance, analogs with specific substitutions were tested for their potency against various biological targets, indicating that [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine may also benefit from systematic structural modifications to enhance efficacy and reduce toxicity .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamineMorpholine ring, trifluoromethyl groupPotential anti-cancer activity
2-MethylphenylmethanamineMethyl group on phenylAntidepressant properties
4-AminophenylmorpholineAmino group on phenylNeuroprotective effects
3-TrifluoromethylphenylmethanamineTrifluoromethyl groupAnticancer activity

Q & A

Q. What are the key structural features of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, and how are they characterized?

The compound features a morpholine ring attached to a phenyl group substituted with a trifluoromethyl group and a methanamine moiety. Key characterization methods include:

  • X-ray crystallography : Reveals planar benzimidazole-like structures in related derivatives, with dihedral angles (e.g., 35.66° between phenyl and morpholine rings) critical for understanding steric interactions .
  • Spectroscopy : NMR (e.g., 1H^1H, 13C^{13}C) confirms proton environments and carbon frameworks, while IR identifies functional groups like NH2_2 and C-F stretches .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .

Q. What synthetic routes are commonly used to prepare [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine?

A representative synthesis involves:

  • Step 1 : Condensation of morpholine derivatives with trifluoromethylphenyl precursors using sodium persulfate in DMF, followed by purification via ethyl acetate extraction .
  • Step 2 : Functionalization of the methanamine group via reductive amination or nucleophilic substitution, monitored by TLC or HPLC for intermediate validation .
  • Yield optimization : Adjusting reaction time (24–48 hrs) and temperature (80–100°C) improves efficiency, with typical yields ranging from 26% to 96% for analogous compounds .

Q. How are impurities or byproducts managed during synthesis?

  • Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes unreacted morpholine or trifluoromethylphenyl intermediates .
  • Recrystallization : Ethyl acetate or methanol/water mixtures enhance purity (>98%) by isolating crystalline products .
  • Analytical monitoring : HPLC with UV detection (λ = 254 nm) identifies residual solvents or degradation products .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • Electron-withdrawing effects : The -CF3_3 group increases electrophilicity at the phenyl ring, enhancing interactions with biological targets (e.g., enzymes) .
  • Lipophilicity : LogP values rise by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine substitution reduces oxidative metabolism, as shown in microsomal studies of similar compounds .

Q. What strategies resolve contradictions in bioactivity data for this compound?

  • Dose-response analysis : Re-evaluate IC50_{50} values across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct target effects from off-target interactions .
  • Structural analogs : Compare activity of derivatives lacking the morpholine or trifluoromethyl group to isolate pharmacophoric contributions .
  • Computational modeling : Molecular docking (AutoDock/Vina) identifies binding pose variations in target proteins, explaining discrepancies in inhibition kinetics .

Q. How can the crystal structure inform drug design for this compound?

  • Hydrogen-bond networks : In related benzimidazole derivatives, C–H···F and C–H···O interactions stabilize crystal packing, suggesting similar motifs may enhance solubility or stability .
  • Torsional angles : Adjusting substituents on the morpholine ring (e.g., chair vs. boat conformations) modulates steric hindrance, as shown in SHELX-refined structures .
  • Co-crystallization : Soaking with target proteins (e.g., kinases) reveals binding site adaptability, guiding SAR studies .

Q. What advanced analytical methods validate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (konk_{on}, koffk_{off}) to receptors like GPCRs or ion channels .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution, identifying allosteric pockets .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

  • Catalyst screening : Test alternatives to sodium persulfate (e.g., TEMPO or AIBN) for radical-mediated steps .
  • Solvent optimization : Replace DMF with DMA or NMP to reduce viscosity and improve mixing .
  • Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer for exothermic steps .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Estimates bioavailability, BBB penetration, and CYP450 inhibition risks .
  • Molinspiration : Calculates drug-likeness scores based on topological polar surface area (TPSA) and hydrogen-bond donors/acceptors .
  • MD simulations (GROMACS) : Models membrane permeability and aggregation tendencies using lipid bilayer systems .

Q. How to design analogs with improved metabolic stability?

  • Deuterium incorporation : Replace labile C–H bonds in the methanamine group with C–D to slow oxidative degradation .
  • Prodrug strategies : Mask the amine with acetyl or carbamate groups, cleaved enzymatically in vivo .
  • Isosteric replacement : Substitute morpholine with thiomorpholine or piperazine to alter metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.